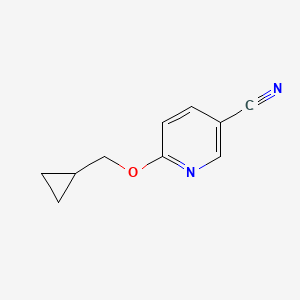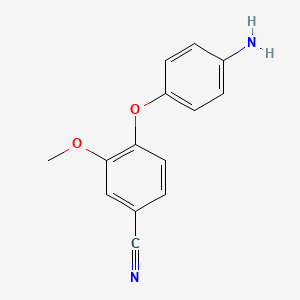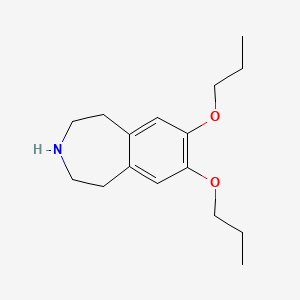
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Descripción general
Descripción
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (DPDB) is a novel synthetic molecule with a wide range of potential applications in the scientific research field. It is a member of the benzazepine family, which comprises a number of compounds that share a common core structure. DPDB has been studied extensively and has been found to possess a range of unique properties, making it a useful tool for researchers.
Aplicaciones Científicas De Investigación
Dopaminergic Activity
7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been evaluated for their dopaminergic activity. These compounds are synthesized through cyclization of amino alcohols followed by demethylation. Preliminary studies have shown their potential in modulating renal blood flow and central dopaminergic activity, indicating their utility in exploring dopamine receptor agonism and its physiological effects. Notably, the dopaminergic activity is enhanced by specific substitutions on the phenyl group and by increasing lipophilicity, suggesting a path for designing potent central nervous system (CNS) active drugs (Pfeiffer et al., 1982).
Novel Synthesis Methods
Research has also focused on developing novel and efficient synthesis methods for related benzazepine derivatives. For instance, a one-pot multi-component condensation reaction has been reported to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method offers an alternative for synthesizing benzodiazepine derivatives, expanding the chemical toolbox available for medicinal chemistry and drug discovery efforts (Shaabani et al., 2009).
Enantioselective Synthesis
The enantioselective synthesis of metabolites of therapeutic agents, such as vasopressin V2 receptor antagonists, has been achieved. This includes the synthesis of chiral centers via lipase-catalyzed transesterification, showcasing the application of enzymatic methods in obtaining optically active pharmaceuticals. This approach is significant for the development of drugs with improved efficacy and reduced side effects (Matsubara et al., 2000).
Structural Studies
Structural studies of benzazepine derivatives, including X-ray diffraction analysis, have been conducted to understand the molecular conformation and crystal packing. These studies are essential for rational drug design, as they provide insights into the molecular interactions that govern biological activity and drug-receptor affinity (Blanco et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDARs are key therapeutic targets for drug development toward several neurological disorders .
Mode of Action
This compound interacts with its targets, the GluN2B subunits of the NMDAR, in a specific and selective manner
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the NMDAR . The downstream effects of these pathways are complex and varied, and can include changes in neuronal signaling and synaptic plasticity .
Propiedades
IUPAC Name |
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRGYKBPGQDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCNCCC2=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




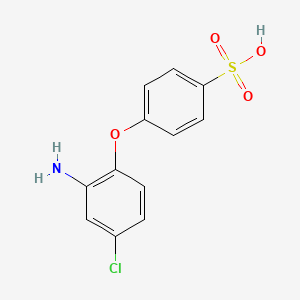

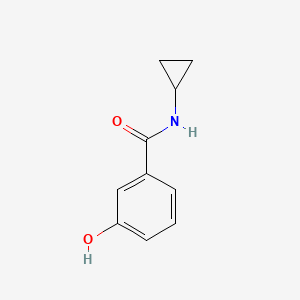
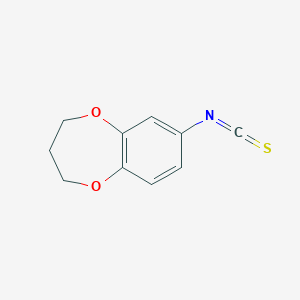
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
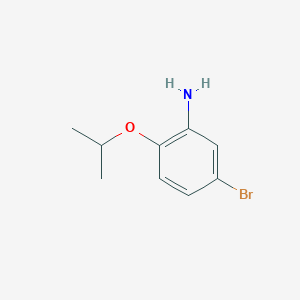

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
amine](/img/structure/B1517557.png)
